molecular formula C21H22ClN3O5S2 B3410532 2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 897486-50-9

2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B3410532
CAS No.: 897486-50-9
M. Wt: 496 g/mol
InChI Key: YHMXCRZKVSKIRG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H22ClN3O5S2 and its molecular weight is 496 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S2/c1-29-16-7-8-17(30-2)20-19(16)23-21(31-20)25-11-9-24(10-12-25)18(26)13-32(27,28)15-5-3-14(22)4-6-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXCRZKVSKIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that integrates several pharmacologically relevant moieties, including a sulfonyl group, a benzothiazole ring, and a piperazine structure. This combination suggests potential biological activities that merit detailed exploration.

Chemical Structure

The IUPAC name for the compound is:

2 4 chlorophenyl sulfonyl 1 4 4 7 dimethoxy 1 3 benzothiazol 2 yl piperazin 1 yl ethanone\text{2 4 chlorophenyl sulfonyl 1 4 4 7 dimethoxy 1 3 benzothiazol 2 yl piperazin 1 yl ethanone}

Molecular Formula and Weight

PropertyValue
Molecular FormulaC21H22ClN3O4S
Molecular Weight441.93 g/mol

Structural Features

The structural components of the compound include:

  • Chlorobenzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
  • Benzothiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
  • Piperazine ring : Often involved in neuropharmacological activity.

Antitumor Activity

Research has indicated that compounds similar to this one can exhibit significant antitumor activity. A study focused on benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines, including non-small cell lung cancer and melanoma. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on related compounds that incorporate piperazine and benzothiazole structures. Modifications in the substituents on the benzothiazole ring have been shown to influence biological activity significantly. For instance, the introduction of electron-withdrawing groups can enhance the potency of these compounds as allosteric enhancers of receptors .

The proposed mechanisms for the biological activity of this compound may include:

  • Inhibition of Enzyme Activity : The sulfonyl group can act as an electrophile, potentially inhibiting key enzymes involved in tumor growth.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neurochemical pathways that affect tumorigenesis.

Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), a series of benzothiazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structures to our target exhibited GI50 values in the low micromolar range against various cancer cell lines. The most potent compound showed a GI50 of 0.1 µM against NCI-H522 cells .

Study 2: Receptor Binding Affinity

Another study explored the binding affinity of piperazine derivatives at adenosine receptors. The findings suggested that structural modifications around the piperazine ring could significantly enhance receptor binding, leading to increased biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

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